molecular formula C12H14BrNO4S B1270356 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 203519-01-1

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No. B1270356
M. Wt: 348.21 g/mol
InChI Key: VMVQMTHMVVRANM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid” often involves multiple steps, starting from basic organic acids, esters, or amides. These compounds are synthesized through a series of reactions, including esterification, amidation, and sulfonylation, leading to the desired sulfonyl piperidine derivatives. For example, the synthesis of similar sulfonamides involves converting organic acids into corresponding esters, hydrazides, and oxadiazole derivatives, followed by coupling with bromomethyl phenyl sulfonyl piperidine in the presence of DMF and sodium hydride (Khalid et al., 2016).

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Antimicrobial and Antiproliferative Agents

    • In a study, novel compounds were designed and synthesized, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .
    • These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
    • The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
    • The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
  • Electrophilic Aromatic Substitution

    • This is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound .
    • The electrophilic aromatic substitution reaction involves the attack of an electrophile at carbon to form a cationic intermediate .
    • The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
    • This reaction is commonly used in the synthesis of various aromatic compounds, including those containing sulfonyl groups .
  • Chemical Synthesis

    • Compounds similar to “1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid” can be used as intermediates in chemical synthesis .
    • For example, 1-(4-Bromophenylsulfonyl)piperazine, a related compound, is available for purchase as a chemical reagent .
    • Such compounds can be used in the synthesis of a wide range of other chemicals, including pharmaceuticals and materials .

Safety And Hazards

Safety data sheets provide information about the safety and hazards of a compound. For a related compound, “1-(4-Bromophenylsulfonyl)-4-propylpiperazine”, the safety data sheet indicates that it is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVQMTHMVVRANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353289
Record name 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid

CAS RN

203519-01-1
Record name 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide solution (100 ml at 40% w/v) was added to a stirred suspension of the above ester (78.0 g) in ethanol (200 ml)/water (100 ml). Water (100 ml) was added and the reaction mixture heated to reflux and reflux maintained for 30 minutes. The reaction mixture was cooled and the crystalline sodium salt was collected. This sodium salt was suspended in water (350 ml) and glacial acetic acid added to adjust the pH of the solution to 5. The mixture was stirred for 1 hour and the colourless solid collected, washed with water and dried to give, as a colourless solid, 1-(4-bromophenylsulphonyl)piperidine-4-carboxylic acid (68.4 g): m.p. 225-227° C.; microanalysis, found: C, 41.0; H, 3.7; N, 3.9%; C12H14BrNO4S requires: C, 41.4; H, 4.1; N 4.0%; NMR: 1.41-1.63(m, 2H), 1.73-1.93(m, 2H), 2.11-2.30(m, 1H), 2.44(t, 2H); 3.28-3.60(m, 2H), 7.62(d, 2H) 7.89(d, 2H).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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